

An In-depth Guide to the Structure and Analysis of sn-OLO Triglyceride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triglyceride OLO,sn*

Cat. No.: *B8088800*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

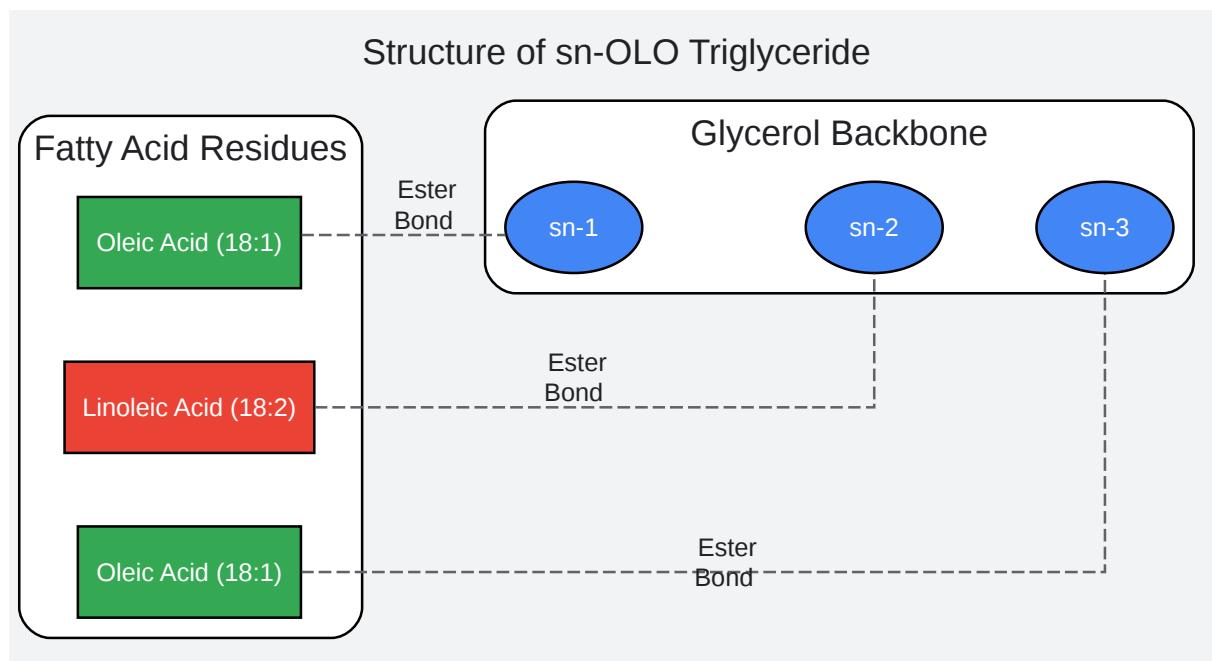
This technical guide provides a comprehensive overview of the structure, properties, and analysis of 1,3-dioleoyl-2-linoleoyl-glycerol (sn-OLO), a specific mixed triglyceride. The precise positioning of fatty acids on the glycerol backbone, defined by stereospecific numbering (sn), is critical to its physicochemical properties, metabolism, and biological function.

Introduction to Triglyceride Structure

Triglycerides, the primary constituents of fats and oils, are esters formed from a single glycerol molecule and three fatty acid molecules.^{[1][2][3]} The structure and function of a triglyceride are determined not only by the type of fatty acids it contains but also by their specific placement on the glycerol backbone.^{[4][5]} This positional distribution is described using the stereospecific numbering (sn) system, which labels the three carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3.^{[1][2][6]}

The sn-OLO triglyceride is a mixed triglyceride featuring two molecules of oleic acid (O) at the sn-1 and sn-3 positions and one molecule of linoleic acid (L) at the sn-2 position.^{[7][8][9]} This specific arrangement distinguishes it from its regioisomer, sn-OOL (1,2-dioleoyl-3-linoleoyl-sn-glycerol), and underscores the importance of precise structural elucidation in lipid research.^[10]

Chemical Structure and Physicochemical Properties


The defining feature of sn-OLO is its specific fatty acid configuration. Oleic acid is a monounsaturated omega-9 fatty acid (18:1), while linoleic acid is a polyunsaturated omega-6 fatty acid (18:2).

- Molecular Formula: C₅₇H₁₀₂O₆[\[7\]](#)[\[8\]](#)
- Molecular Weight: 883.4 g/mol [\[7\]](#)[\[8\]](#)

The arrangement of these fatty acids significantly influences the molecule's physical properties. While specific experimental data for pure sn-OLO is not always available, general properties can be inferred from the nature of its constituent fatty acids. Triglycerides rich in unsaturated fatty acids, like OLO, are typically oils at room temperature.[\[1\]](#)[\[3\]](#)

Property	Value / Description	Reference
Molecular Formula	C ₅₇ H ₁₀₂ O ₆	[7] [8]
Formula Weight	883.4	[7] [8]
Synonyms	1,3-Olein-2-Linolein, TG(18:1/18:2/18:1)	[7] [8]
Physical State	Liquid (oil) at room temperature (inferred). [1] [3]	N/A
Solubility	Soluble in nonpolar organic solvents like hexane and chloroform. [3] [7] [8] Poorly soluble in polar solvents like water. [3]	[3] [7] [8]
Density	Generally, triglycerides are less dense than water, with densities around 0.9 g/cm ³ . [1] [3]	[1] [3]

The following diagram illustrates the molecular structure of 1,3-dioleoyl-2-linoleoyl-sn-glycerol, highlighting the glycerol backbone and the specific positions of the oleic and linoleic acid residues.

[Click to download full resolution via product page](#)

Caption: Molecular diagram of sn-OLO showing fatty acid positions.

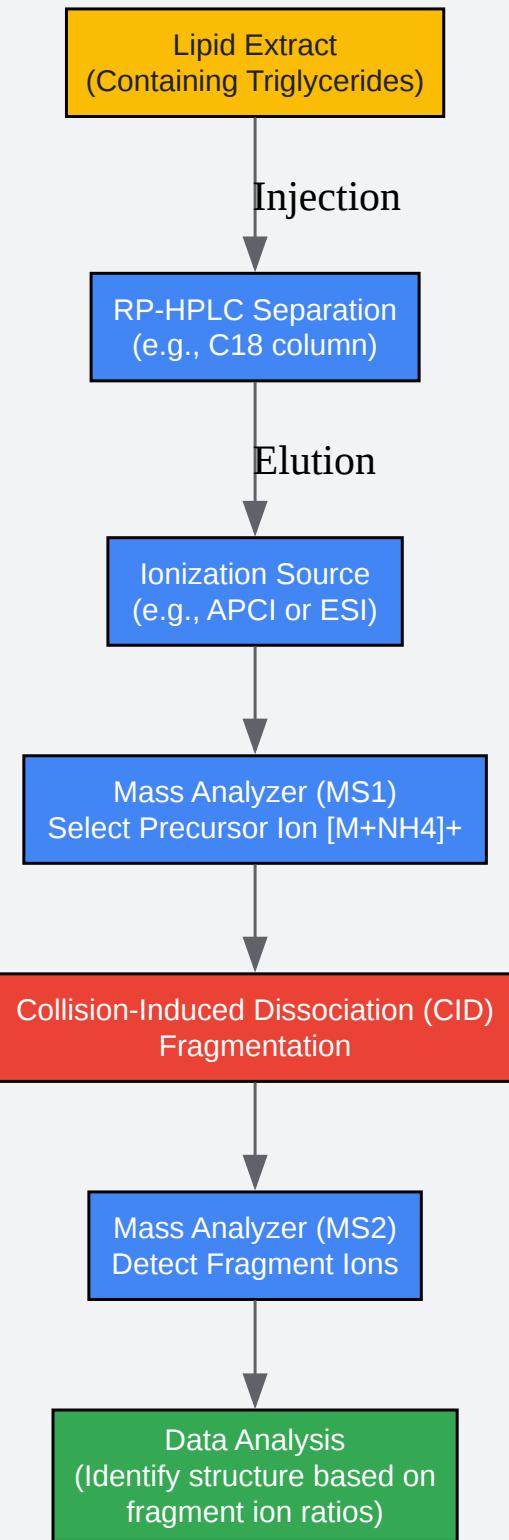
Experimental Protocols for Structural Analysis

Determining the precise regiospecific and stereospecific structure of triglycerides like sn-OLO requires sophisticated analytical techniques. The primary challenge is to differentiate between isomers (e.g., OLO vs. OOL).[11]

This classic method exploits the specificity of pancreatic lipase, which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions of a triglyceride.[5][12][13] The resulting product is a 2-monoacyl-sn-glycerol (sn-2-MAG).

Protocol Outline:

- Sample Preparation: Dissolve the triglyceride sample (e.g., sn-OLO) in an appropriate buffer solution (e.g., Tris-HCl, pH 8.0) containing bile salts (to emulsify the lipid) and calcium chloride (as a cofactor).[13]
- Incubation: Equilibrate the sample mixture to the optimal temperature (typically 37-40°C).[13]
- Enzymatic Reaction: Add pancreatic lipase to the mixture and incubate with vigorous shaking for a short duration (e.g., 1-2 minutes) to achieve partial hydrolysis (around 50%).[13][14] This minimizes acyl migration.
- Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) or a solvent like ethanol/acetone.[13]
- Product Extraction: Extract the lipids from the mixture using a solvent system such as chloroform/methanol.
- Separation: Isolate the resulting sn-2-MAG from unreacted triglycerides, diglycerides, and free fatty acids using Thin-Layer Chromatography (TLC).[13][14][15]
- Analysis: Scrape the sn-2-MAG spot from the TLC plate, convert the fatty acid to its methyl ester (FAME), and analyze its composition using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
- Interpretation: For an sn-OLO sample, the fatty acid profile of the isolated sn-2-MAG should consist predominantly of linoleic acid.


Modern lipidomics relies heavily on the coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) to separate and identify triglyceride regioisomers.[16][17][18]

Protocol Outline (HPLC-APCI-MS):

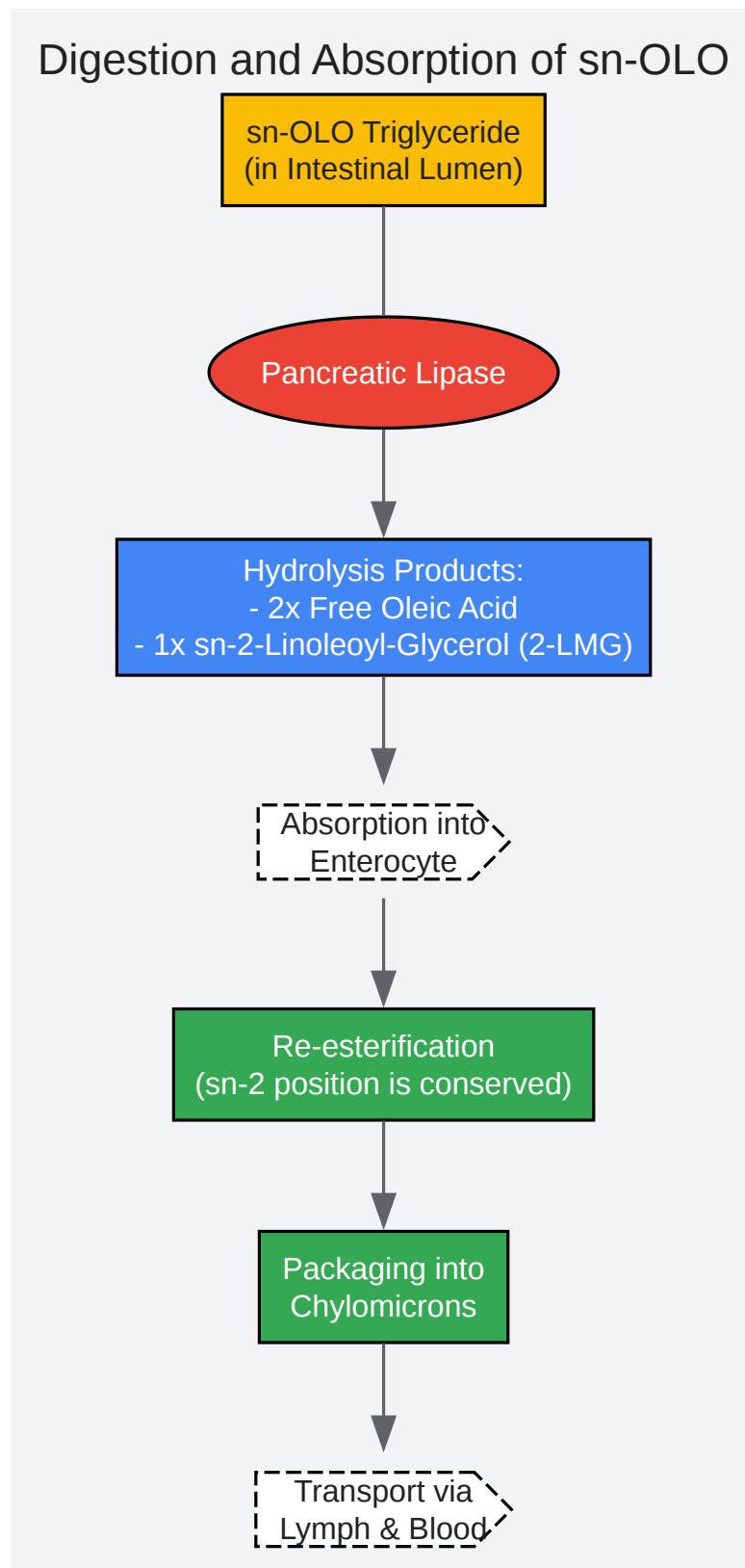
- Chromatography:
 - System: A reversed-phase HPLC (RP-HPLC) system is commonly used.[11][16]

- Column: High-efficiency columns (e.g., C18) are required to resolve regioisomers that have identical fatty acid compositions and thus similar polarities.[10][11]
- Mobile Phase: A gradient of non-polar and polar organic solvents (e.g., acetonitrile and isopropanol) is typically employed.[11][19]
- Ionization and Mass Spectrometry:
 - Interface: The HPLC eluent is introduced into the mass spectrometer via an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for analyzing nonpolar lipids like triglycerides.[16][17]
 - Detection: The mass spectrometer is operated to acquire mass spectra of the eluting compounds. Tandem MS (MS/MS) provides structural information through fragmentation analysis.[4][17][20]
- Data Interpretation: Regioisomers like sn-OLO (ABA type) and sn-OOL (AAB type) can be distinguished by the relative intensities of the fragment ions.[16][17] Specifically, the analysis of $[M-RCOO]^+$ ions, which correspond to the loss of a fatty acid chain, reveals positional information.[17] The fatty acid at the sn-2 position is generally lost less readily than those at the sn-1/3 positions.

Workflow for Triglyceride Regioisomer Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC-MS/MS analysis of triglycerides.


Metabolic Pathways and Significance

The specific structure of a triglyceride profoundly affects its digestion, absorption, and subsequent metabolic fate.[\[21\]](#)[\[22\]](#) The position of fatty acids, particularly at the sn-2 position, is of great nutritional and physiological importance.[\[5\]](#)[\[23\]](#)

During digestion, pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions.[\[5\]](#)[\[12\]](#) This process breaks down sn-OLO into two molecules of free oleic acid and one molecule of sn-2-linoleoyl-glycerol (2-LMG).

- **Absorption:** The resulting free fatty acids and the sn-2 monoglyceride are absorbed by intestinal cells (enterocytes).
- **Re-esterification:** Inside the enterocytes, the absorbed components are reassembled back into triglycerides. Crucially, the fatty acid at the sn-2 position is conserved during this process. The new triglyceride will retain linoleic acid at its sn-2 position.
- **Transport:** These newly synthesized triglycerides are packaged into chylomicrons, which are then released into the lymphatic system and eventually enter the bloodstream for transport to various tissues.[\[21\]](#)[\[24\]](#)

The conservation of the sn-2 fatty acid is significant because linoleic acid is an essential fatty acid. Its delivery to tissues in this structured form may have different physiological effects compared to when it is located at the outer sn-1 or sn-3 positions. This has implications for designing structured lipids for specific nutritional or therapeutic purposes, such as in infant formulas or clinical nutrition.[\[4\]](#)[\[25\]](#)[\[26\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified pathway of sn-OLO digestion and absorption.

In conclusion, sn-OLO is a precisely structured triglyceride whose biological behavior is dictated by the specific placement of its oleic and linoleic acid constituents. A thorough understanding of its structure, facilitated by advanced analytical protocols, is essential for professionals in lipid science and drug development who aim to leverage the unique properties of structured lipids for health and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Triglyceride - Wikipedia [en.wikipedia.org]
- 2. 2.35 Triglycerides | Nutrition [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 1,3-Dioleoyl-2-Linoleoyl Glycerol - Immunomart [immunomart.com]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 20. lcms.cz [lcms.cz]
- 21. The metabolism of structured triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 23. researchgate.net [researchgate.net]
- 24. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 25. Metabolic effects of structured triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.itb.ac.id [journals.itb.ac.id]
- To cite this document: BenchChem. [An In-depth Guide to the Structure and Analysis of sn-OLO Triglyceride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8088800#what-is-the-structure-of-triglyceride-olo-sn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com